N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propyl chain ending in a prop-2-enamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methylphenylpropylamine and methanesulfonyl chloride.
Formation of Intermediate: The 4-methylphenylpropylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]amine.
Final Step: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The prop-2-enamide group can interact with cellular receptors, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-methanesulfonyl-1-phenylpropyl]prop-2-enamide
- N-[2-methanesulfonyl-1-(4-chlorophenyl)propyl]prop-2-enamide
- N-[2-methanesulfonyl-1-(4-methoxyphenyl)propyl]prop-2-enamide
Uniqueness
N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its specificity and potency in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19NO3S |
---|---|
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]prop-2-enamide |
InChI |
InChI=1S/C14H19NO3S/c1-5-13(16)15-14(11(3)19(4,17)18)12-8-6-10(2)7-9-12/h5-9,11,14H,1H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
UMWDPPJNYNPAFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.